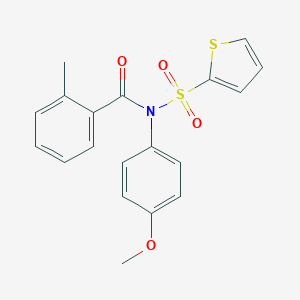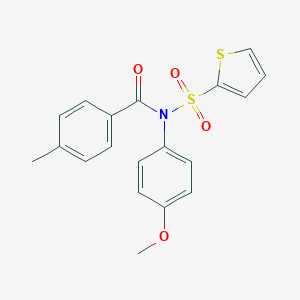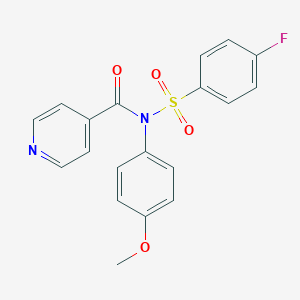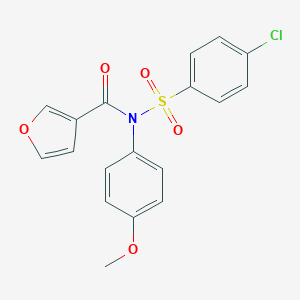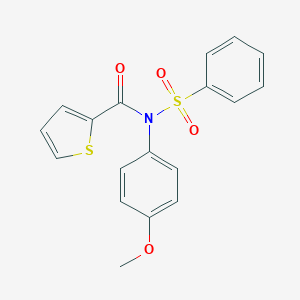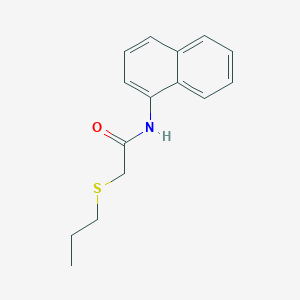
N-(1-naphthyl)-2-(propylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-naphthyl)-2-(propylsulfanyl)acetamide, also known as NAPA, is a compound that has been studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects certain biochemical and physiological processes in the body. In
作用機序
The mechanism of action of N-(1-naphthyl)-2-(propylsulfanyl)acetamide involves its ability to inhibit the activity of COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential use in cancer research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which leads to a decrease in inflammation and pain. In cancer cells, this compound induces apoptosis, which may contribute to its potential use as an anticancer agent.
実験室実験の利点と制限
One advantage of using N-(1-naphthyl)-2-(propylsulfanyl)acetamide in lab experiments is its ability to selectively inhibit COX-2 activity, which allows for the study of the specific effects of COX-2 inhibition. However, one limitation of using this compound is that it may also inhibit the activity of other enzymes, which could lead to off-target effects.
将来の方向性
There are several future directions for further research on N-(1-naphthyl)-2-(propylsulfanyl)acetamide. One area of research could focus on the development of more selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the potential use of this compound as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies could explore the potential use of this compound in the treatment of other inflammatory conditions, such as arthritis.
合成法
The synthesis of N-(1-naphthyl)-2-(propylsulfanyl)acetamide involves the reaction of 1-naphthylamine with propylthiol in the presence of acetic anhydride. This reaction produces this compound as a yellow solid with a melting point of 112-114°C. This synthesis method has been used in various studies to produce this compound for scientific research purposes.
科学的研究の応用
N-(1-naphthyl)-2-(propylsulfanyl)acetamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in inflammation and pain, and inhibitors of this enzyme have been used as anti-inflammatory and analgesic agents. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
特性
分子式 |
C15H17NOS |
|---|---|
分子量 |
259.4 g/mol |
IUPAC名 |
N-naphthalen-1-yl-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H17NOS/c1-2-10-18-11-15(17)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H,16,17) |
InChIキー |
CPLZPALVVGXBKL-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=CC=CC2=CC=CC=C21 |
正規SMILES |
CCCSCC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)

